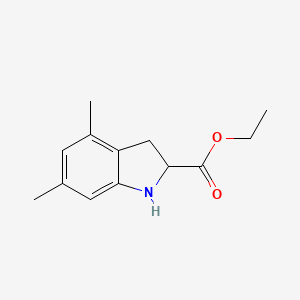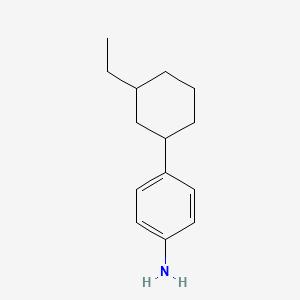
4-(3-Ethylcyclohexyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Ethylcyclohexyl)aniline is an organic compound with the molecular formula C14H21N It is a derivative of aniline, where the aniline ring is substituted with a 3-ethylcyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethylcyclohexyl)aniline typically involves the alkylation of aniline with 3-ethylcyclohexyl halides under basic conditions. The reaction can be carried out using a variety of bases such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the alkylation process. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(3-Ethylcyclohexyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reduction of the nitro derivatives can yield the corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro and nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Ethylcyclohexyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in pharmaceuticals due to its structural similarity to other bioactive aniline derivatives.
Industry: Utilized in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 4-(3-Ethylcyclohexyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and targets depend on the specific application and the structural context of the compound.
Vergleich Mit ähnlichen Verbindungen
Aniline: The parent compound, simpler in structure and widely used in various applications.
Cyclohexylamine: Similar in structure but lacks the aromatic ring, leading to different chemical properties.
3-Ethylaniline: Similar in structure but lacks the cyclohexyl group, affecting its reactivity and applications.
Uniqueness: 4-(3-Ethylcyclohexyl)aniline is unique due to the presence of both the cyclohexyl and ethyl groups, which confer distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C14H21N |
|---|---|
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
4-(3-ethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-2-11-4-3-5-13(10-11)12-6-8-14(15)9-7-12/h6-9,11,13H,2-5,10,15H2,1H3 |
InChI-Schlüssel |
OIQUJRPNJLZTJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCC(C1)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole](/img/structure/B13217290.png)

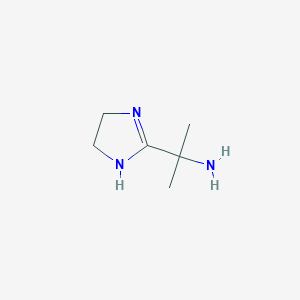


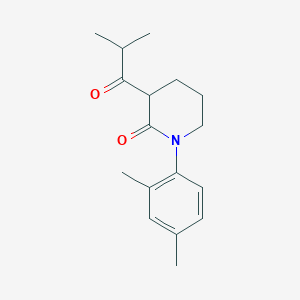
amine](/img/structure/B13217313.png)
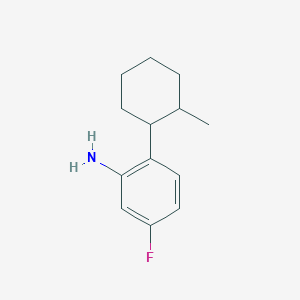
![4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13217322.png)
![4-Methanesulfonyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13217332.png)
